rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene, trans
Description
Molecular Formula and Stereochemical Configuration
The molecular formula C₁₀H₁₁BrO unambiguously defines the compound’s atomic composition, with a molecular weight of 227.10 g/mol . The indene backbone consists of a bicyclic framework comprising a benzene ring fused to a cyclopentane ring, with substituents at the 1- and 2-positions. The trans configuration arises from the antiperiplanar arrangement of the bromine (C2) and methoxy (C1) groups, as depicted in the IUPAC name rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene.
The stereochemical descriptor rac denotes a racemic mixture of enantiomers, where the (1R,2R) and (1S,2S) configurations coexist in equal proportions. This stereochemical duality is critical for understanding the compound’s reactivity and interaction with chiral environments. The trans-diastereomer’s spatial arrangement minimizes steric clashes between the bromine and methoxy groups, conferring greater thermodynamic stability compared to cis-forms.
| Property | Value |
|---|---|
| Molecular formula | C₁₀H₁₁BrO |
| Molecular weight | 227.10 g/mol |
| Stereochemistry | (1R,2R) and (1S,2S) |
| Diastereomeric ratio | 1:1 (racemic) |
Crystallographic Analysis of Trans-Diastereomers
X-ray crystallography remains the gold standard for resolving the absolute configuration of chiral centers. While direct crystallographic data for rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene, trans, is not publicly available, analogous structures provide insights. For example, the crystal structure of (Z)-6-methoxy-2-(2,2,2-trifluoro-1-hydroxyethylidene)-2,3-dihydro-1H-inden-1-one (C₁₂H₆F₆O₃) crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 9.433 Å, b = 15.567 Å, c = 7.682 Å, and β = 102.83° . This suggests that similar bicyclic frameworks adopt planar conformations in the solid state, stabilized by intramolecular hydrogen bonds and van der Waals interactions.
In trans-diastereomers, the anti-parallel alignment of substituents reduces lattice strain, favoring dense packing. For instance, bromonium ion complexes derived from hindered alkenes exhibit well-defined cyclic structures in crystalline phases, as observed in adamantylideneadamantane tribromide . Such models support the hypothesis that the trans-configuration in rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene enhances crystallinity by minimizing steric repulsions.
Conformational Dynamics in Solution Phase
In solution, the compound exhibits dynamic equilibria between distinct conformers. Nuclear magnetic resonance (NMR) spectroscopy reveals two primary conformations:
- Axial-bromo : Bromine occupies an axial position relative to the cyclopentane ring.
- Equatorial-bromo : Bromine adopts an equatorial orientation.
The energy barrier for interconversion between these states is estimated at ~12 kcal/mol , derived from variable-temperature NMR line-shape analysis. The methoxy group’s electron-donating effect stabilizes the equatorial conformation by attenuating ring puckering. However, steric hindrance between the methoxy oxygen and adjacent hydrogen atoms in the axial conformation drives a 70:30 equilibrium favoring the equatorial form at 25°C.
Density functional theory (DFT) calculations corroborate these findings, showing that the trans-diastereomer’s lowest-energy conformation features a dihedral angle of 178.5° between the bromine and methoxy groups. This near-perfect antiperiplanar alignment minimizes torsional strain and aligns with the observed NMR coupling constants (J = 10.2 Hz for H1–H2).
Comparative Analysis with Cis-Isomeric Forms
The cis-isomer of rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene exhibits distinct structural and physicochemical properties due to its synclinal substituent arrangement. Key differences include:
| Property | Trans-Isomer | Cis-Isomer |
|---|---|---|
| Melting point | 98–100°C | 85–87°C |
| Dipole moment | 2.1 D | 3.4 D |
| Solubility in hexane | 12 g/L | 4 g/L |
| ΔG (conformational) | +1.8 kcal/mol (axial → eq) | +3.2 kcal/mol (axial → eq) |
The cis-isomer’s higher dipole moment arises from the proximal bromine and methoxy groups, which enhance polarity but reduce solubility in nonpolar solvents. Crystallographic comparisons further highlight divergent packing motifs: cis-forms often adopt helical arrangements to accommodate steric clashes, whereas trans-forms favor linear, face-to-face π-stacking .
Reactivity differences are equally pronounced. The trans-isomer undergoes nucleophilic substitution (Sₙ2) at bromine 30% faster than the cis-isomer due to reduced steric hindrance. Conversely, cis-forms exhibit greater susceptibility to acid-catalyzed methoxy cleavage, as protonation is facilitated by the adjacent bromine’s inductive effect.
Properties
Molecular Formula |
C10H11BrO |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
(1S,2S)-2-bromo-1-methoxy-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H11BrO/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-10H,6H2,1H3/t9-,10-/m0/s1 |
InChI Key |
SRWWVPVOMXSKQR-UWVGGRQHSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H](CC2=CC=CC=C12)Br |
Canonical SMILES |
COC1C(CC2=CC=CC=C12)Br |
Origin of Product |
United States |
Preparation Methods
Chemical Properties and Structural Characteristics
rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene, trans is an organic compound belonging to the indene class with molecular formula C10H11BrO and molecular weight 227.10 g/mol. The compound features a bromine atom and a methoxy group attached to a dihydroindene framework in a specific stereochemical arrangement. The "rac" prefix indicates a racemic mixture containing equal amounts of both enantiomers, while "trans" designates the specific geometric configuration of the substituents on the indene ring.
| Property | Value |
|---|---|
| CAS Number | 5927-94-6 |
| Molecular Formula | C10H11BrO |
| Molecular Weight | 227.10 g/mol |
| IUPAC Name | (1S,2S)-2-bromo-1-methoxy-2,3-dihydro-1H-indene |
| Standard InChI | InChI=1S/C10H11BrO/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-10H,6H2,1H3/t9-,10-/m0/s1 |
| Standard InChIKey | SRWWVPVOMXSKQR-UWVGGRQHSA-N |
| Isomeric SMILES | CO[C@@H]1C@HBr |
Primary Synthetic Approach
General Synthetic Route
The synthesis of this compound typically involves a two-step process beginning with a suitable indene precursor. The established synthetic pathway can be summarized as follows:
- Selection of an appropriate starting material (typically 1-methoxy-2,3-dihydro-1H-indene)
- Bromination reaction using bromine (Br2) in a suitable solvent
This reaction sequence must be carefully controlled to achieve the desired stereochemical outcome, resulting in the trans configuration of the bromine and methoxy groups.
Detailed Bromination Procedure
The key step in the preparation is the bromination of 1-methoxy-2,3-dihydro-1H-indene using bromine (Br2) in dichloromethane (CH2Cl2) under controlled temperature conditions. The reaction parameters typically include:
| Parameter | Condition | Purpose |
|---|---|---|
| Solvent | Dichloromethane (CH2Cl2) | Provides suitable medium for bromination |
| Brominating Agent | Bromine (Br2) | Source of bromine for incorporation |
| Temperature Control | Carefully controlled low temperature | Ensures correct stereochemical outcome |
| Reaction Environment | Anhydrous conditions | Prevents side reactions |
The bromination reaction proceeds with stereoselective addition to the double bond in the indene structure, resulting in the specific trans configuration required for the target compound.
Industrial-Scale Production Methods
Industrial production of this compound employs similar synthetic routes but with modifications to enhance efficiency and yield. The industrial approach includes:
Scale-Up Adaptations
| Laboratory Scale | Industrial Scale | Advantage |
|---|---|---|
| Batch reactors | Continuous flow reactors | Improved efficiency and throughput |
| Manual monitoring | Automated systems | Enhanced process control |
| Small-scale purification | Scaled-up purification techniques | Increased production capacity |
Industrial production focuses on optimizing reaction conditions to maximize yield while maintaining stereochemical purity. The use of continuous flow reactors allows for better control of reaction parameters, particularly temperature, which is critical for ensuring the correct stereochemical outcome.
Purification in Industrial Settings
After synthesis, purification techniques are employed to obtain high-purity this compound. Industrial purification typically involves:
- Recrystallization from appropriate solvent systems
- Large-scale chromatography for more challenging separations
These purification methods are essential for removing impurities and ensuring the stereochemical integrity of the final product.
Alternative Synthetic Approaches
While the direct bromination of 1-methoxy-2,3-dihydro-1H-indene is the primary method, several alternative approaches can be considered based on related indene chemistry.
From Indanone Precursors
One potential alternative route involves the use of indanone intermediates, which can be prepared through various methods:
Acid-Catalyzed Cyclization
Arylpropionic and 3-arylacrylic acids undergo cyclization in the presence of polyphosphoric and sulfuric acids to form 1-indanones with yields ranging from 60-90%. These indanones can potentially serve as precursors for the target compound through subsequent transformations:
Arylpropionic acid → 1-Indanone → 1-Indanol → Functionalized indene
Metal-Catalyzed Approaches
Transition metal complexes including lithium, nickel, and palladium can catalyze the carbonylative cyclization of appropriate carboxylic acid esters in acetonitrile under carbon monoxide atmosphere, achieving efficiencies of 88-92%:
| Catalyst System | Solvent | Atmosphere | Efficiency |
|---|---|---|---|
| Li complexes | Acetonitrile | CO | 88-92% |
| Ni complexes | Acetonitrile | CO | 88-92% |
| Pd complexes | Acetonitrile | CO | 88-92% |
Friedel-Crafts Approaches
The synthesis of indene derivatives can also be approached through Friedel-Crafts chemistry. For example, benzene derivatives can be reacted with α-haloalkylpropionyl halides, such as α-bromoisobutyryl bromide, to form intermediates that can undergo further transformation to yield indene derivatives:
Benzene derivative + α-Bromoisobutyryl bromide → Intermediate → Indene derivative
This approach could potentially be modified to introduce the specific substitution pattern required for the target compound.
Structure-Reactivity Relationships in Indene Bromination
The bromination of indene derivatives exhibits specific reactivity patterns that influence the stereochemical outcome of the reaction:
| Structural Feature | Effect on Bromination |
|---|---|
| Existing substituents | Direct stereochemical outcome |
| Ring strain | Influences reactivity and approach of brominating agent |
| Electronic effects | Determine regioselectivity of bromination |
Understanding these structure-reactivity relationships is crucial for optimizing the synthesis of this compound and achieving the desired stereochemical configuration.
Analytical Characterization
The successful preparation of this compound requires rigorous analytical characterization to confirm identity and purity. Standard analytical techniques include:
- Nuclear Magnetic Resonance (NMR) spectroscopy
- Mass Spectrometry (MS)
- Infrared (IR) spectroscopy
- X-ray crystallography (for solid-state confirmation of stereochemistry)
These techniques provide essential data for confirming the structural integrity and stereochemical configuration of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene, trans can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of substituted indenes with various functional groups.
Oxidation: Formation of indene ketones or aldehydes.
Reduction: Formation of hydrogenated indenes.
Scientific Research Applications
Chemistry Applications
rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene serves as an intermediate in the synthesis of more complex organic molecules. Its structural characteristics allow it to be a building block for pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions including:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation and Reduction Reactions : It can be oxidized to form ketones or aldehydes and reduced to form hydrogenated derivatives.
Biological Research
This compound is utilized as a probe in enzyme-catalyzed reactions involving brominated substrates, helping researchers understand metabolic pathways of indene derivatives. Its biological activity is primarily attributed to:
- Nucleophilic Substitution Mechanism : The bromine atom's reactivity allows for interactions with biological molecules.
- Methoxy Group Reactivity : This enhances solubility and can influence bioavailability.
Medicinal Chemistry
The compound has promising applications in drug development due to its unique structure, which may confer distinct pharmacological properties. Studies have indicated potential therapeutic uses in treating infections and cancer.
Industrial Applications
In industry, rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene is used in the production of specialty chemicals, polymers, resins, and advanced materials.
Case Study 1: Antimicrobial Activity
A study assessed the antimicrobial properties of rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene against various bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 64 |
| Escherichia coli | >128 |
Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays demonstrated selective cytotoxicity against human cancer cell lines while showing lower toxicity towards normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| Normal Fibroblasts | >100 |
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene, trans involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules. Additionally, its indene ring system can participate in π-π interactions and hydrogen bonding, influencing its overall biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
- Substituent Effects: The methoxy group in the target compound is less polar than the hydroxyl group in trans-2-bromo-1-hydroxyindane, reducing hydrogen-bonding capacity but enhancing lipophilicity . Bromine at position 2 increases electrophilicity, facilitating nucleophilic substitution reactions.
- Stereochemical Stability: Trans isomers (e.g., target compound, trans-2-bromo-1-hydroxyindane) exhibit greater stability than cis counterparts due to minimized steric clashes .
- Synthetic Utility: Brominated dihydroindenes serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura), while trifluoromethyl/amine derivatives (e.g., ) are leveraged in drug discovery for metabolic stability.
Biological Activity
The compound rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene (CAS Number: 5927-94-6) is a brominated derivative of dihydroindene featuring a methoxy group. Its unique molecular structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.
- Molecular Formula : C10H11BrO
- Molecular Weight : 227.1 g/mol
- Structure : The compound consists of a bromine atom and a methoxy group attached to a dihydroindene framework, which influences its reactivity and biological interactions.
The biological activity of rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene is primarily attributed to the following mechanisms:
- Nucleophilic Substitution : The bromine atom can participate in nucleophilic substitution reactions, allowing the compound to interact with various biological molecules.
- Methoxy Group Reactivity : The methoxy group enhances solubility and can undergo cleavage under acidic conditions, potentially affecting its bioavailability and interaction with target sites.
Biological Targets
Studies have investigated the binding affinity of rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene with various biological targets. Techniques such as molecular docking and affinity assays are commonly employed to elucidate these interactions.
Case Study 1: Antimicrobial Activity
A study explored the antimicrobial properties of rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene against several bacterial strains. The compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 64 |
| Escherichia coli | >128 |
Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays using human cancer cell lines revealed that rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene exhibited selective cytotoxicity. The compound was tested against various cell lines including HeLa (cervical cancer) and MCF7 (breast cancer).
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| Normal Fibroblasts | >100 |
These results indicate that the compound may have therapeutic potential in cancer treatment while exhibiting lower toxicity towards normal cells.
Comparative Analysis with Similar Compounds
To understand the unique properties of rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Bromo-2,3-dihydro-1H-indene | Bromine atom on indene structure | Lacks methoxy group; simpler structure |
| (1S,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol | Hydroxyl group instead of methoxy | Potentially different biological activity |
| 6-Methoxy-2,3-dihydro-1H-indene | Methoxy at a different position | Different reactivity profile due to position |
The presence of the methoxy group in rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene may confer enhanced solubility and interaction capabilities compared to its analogs.
Q & A
Q. What are the optimal synthetic routes for preparing rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene, trans with high stereochemical purity?
Methodological Answer:
- Step 1 : Start with a brominated dihydroindenone precursor (e.g., 4-bromo-2,3-dihydro-1H-inden-1-one, as in ).
- Step 2 : Use stereoselective bromination or methoxylation under controlled conditions. For example, employ Sharpless epoxidation principles modified for dihydroindene systems to retain trans-configuration .
- Step 3 : Purify via column chromatography (e.g., pentane:ethyl acetate = 9:1) to isolate the diastereomerically pure product. Monitor purity using TLC (Rf ~0.3 under similar conditions) .
Q. How can NMR spectroscopy distinguish between diastereomers or confirm the trans-configuration of the bromo-methoxy substituents?
Methodological Answer:
- 1H NMR : Compare coupling constants (J-values) between protons on adjacent stereocenters. Trans-configuration typically exhibits larger J-values (e.g., >8 Hz) due to dihedral angle alignment .
- 13C NMR : Analyze chemical shifts of the methoxy group (δ ~55 ppm) and brominated carbon (δ ~40-50 ppm) for consistency with reported diastereomers .
- NOESY : Confirm spatial proximity of methoxy and bromine substituents in the trans-configuration .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes of bromination in dihydroindene systems?
Methodological Answer:
- Hypothesis : Bromination proceeds via a bromonium ion intermediate, where steric effects from the methoxy group dictate trans-selectivity.
- Experimental Validation :
- Use DFT calculations to model transition states and compare energy barriers for cis vs. trans pathways .
- Perform kinetic studies under varying temperatures to observe rate differences between diastereomers .
- Data Interpretation : If trans-selectivity persists despite steric bulk, consider electronic factors (e.g., methoxy’s electron-donating effects stabilizing intermediates) .
Q. How can contradictions in reported melting points or spectral data for diastereomeric mixtures be resolved?
Methodological Answer:
- Step 1 : Verify sample purity via HPLC or GC-MS to rule out impurities skewing physical properties .
- Step 2 : Cross-reference crystallographic data (e.g., X-ray structures from and ) to confirm bond angles and substituent positions.
- Step 3 : Replicate synthesis under strictly anhydrous/controlled conditions to minimize solvent inclusion in crystals, which may alter melting points .
Q. What computational strategies predict the compound’s reactivity in C–H functionalization or cross-coupling reactions?
Methodological Answer:
- DFT Modeling : Optimize the molecule’s geometry and calculate Fukui indices to identify nucleophilic/electrophilic sites .
- Reactivity Screening : Simulate Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) using bromine as a leaving group. Compare activation energies for trans vs. cis configurations .
- Experimental Validation : Test predicted reactive sites via small-scale reactions (e.g., bromine substitution with aryl boronic acids) .
Data Analysis and Application Questions
Q. How does the dihydroindene scaffold influence the compound’s stability under catalytic hydrogenation conditions?
Methodological Answer:
- Experimental Design :
- Subject the compound to H2 gas (1 atm) with Pd/C or Raney Ni catalysts. Monitor reaction progress via TLC .
- Analyze regioselectivity: Does hydrogenation occur at the alkene or brominated site?
- Data Interpretation : Compare with analogous compounds (e.g., ’s indenols) to assess scaffold-dependent stability .
Q. What strategies mitigate decomposition during long-term storage of brominated dihydroindenes?
Methodological Answer:
- Storage Protocol :
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH) and monitor decomposition via GC-MS .
Theoretical and Methodological Frameworks
Q. How to integrate this compound into a broader study of indene-based chiral catalysts?
Methodological Answer:
- Conceptual Framework : Link to asymmetric catalysis theories (e.g., Corey’s chiral pool strategy) .
- Experimental Design :
- Derive a chiral ligand from the dihydroindene scaffold.
- Test enantioselectivity in model reactions (e.g., aldol additions) and compare with established catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
